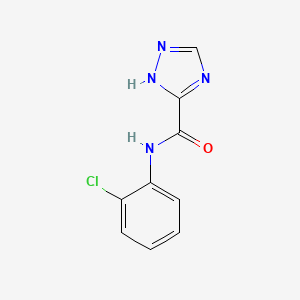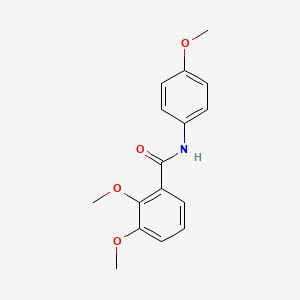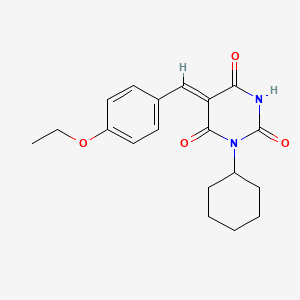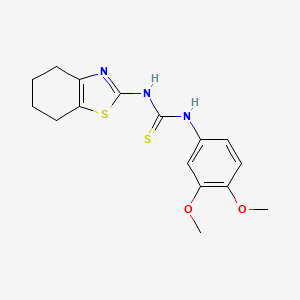
N-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as CCT or Carboxamido-triazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has shown promising results in various fields of research, including cancer treatment, neurological disorders, and infectious diseases.
作用机制
The mechanism of action of CCT involves the inhibition of certain enzymes that are crucial for the survival and proliferation of cancer cells and the development of neurological disorders. CCT has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β), which play a crucial role in the development of cancer and neurological disorders.
Biochemical and Physiological Effects:
CCT has been shown to have various biochemical and physiological effects. Studies have shown that CCT can induce apoptosis in cancer cells by activating certain pathways that are involved in the apoptotic process. CCT has also been shown to reduce inflammation by inhibiting the production of certain cytokines that are involved in the inflammatory response.
实验室实验的优点和局限性
CCT has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in experiments. CCT is also relatively non-toxic and has low side effects, making it a safe compound for use in laboratory experiments.
However, there are also limitations to the use of CCT in laboratory experiments. One of the limitations is that CCT has limited solubility in water, which can make it difficult to use in aqueous solutions. Additionally, CCT can be expensive to synthesize, which can limit its availability for use in experiments.
未来方向
There are several future directions for research on CCT. One potential direction is to further explore its potential applications in cancer treatment. Studies can focus on identifying the specific types of cancer that CCT is most effective against and developing new formulations of CCT that can be used in clinical trials.
Another potential direction is to explore the potential applications of CCT in the treatment of neurological disorders. Studies can focus on identifying the specific mechanisms by which CCT inhibits the activity of enzymes involved in neurodegeneration and developing new formulations of CCT that can be used in clinical trials.
Overall, CCT is a promising compound that has shown potential applications in various fields of scientific research. Further research is needed to fully explore its potential and develop new formulations that can be used in clinical trials.
合成方法
The synthesis of CCT involves the reaction of 2-chlorobenzoyl chloride with sodium azide, followed by the reaction of the resulting 2-chlorobenzoyl azide with triethylamine and carbon dioxide. The product is then purified through recrystallization to obtain pure CCT.
科学研究应用
CCT has been extensively studied for its potential applications in scientific research. One of the most promising applications of CCT is in the field of cancer treatment. Studies have shown that CCT can inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of certain enzymes that are crucial for cancer cell survival.
CCT has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that CCT can inhibit the activity of certain enzymes that are involved in the development of these disorders, thereby reducing the risk of neurodegeneration.
属性
IUPAC Name |
N-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-3-1-2-4-7(6)13-9(15)8-11-5-12-14-8/h1-5H,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUWKVRRYGDANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)


![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)



![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)



![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)
